N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide
Description
N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C16H17N3O4. This compound is known for its unique structure, which includes an acetyl(methyl)amino group attached to a phenyl ring, a methyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-10-13(4-9-16(11)20(23)24)17(22)18-14-5-7-15(8-6-14)19(3)12(2)21/h4-10H,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYXKUUVMUUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide typically involves multiple steps. One common method includes the acetylation of 4-aminoacetophenone with acetic anhydride to form N-acetyl-4-aminoacetophenone. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl(methyl)amino group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: Formation of N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-{4-[acetyl(methyl)amino]phenyl}-3-carboxy-4-nitrobenzamide.
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[acetyl(methyl)amino]phenyl}-4-nitrobenzamide
- N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide
- N-{4-[acetyl(methyl)amino]phenyl}-4-aminobenzamide
Uniqueness
N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide is unique due to the presence of both a methyl group and a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
